4-bromo-3-methoxy-N-methylbenzenesulfonamide
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Overview
Description
4-Bromo-3-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methoxy-N-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-3-formyl-N-methylbenzenesulfonamide.
Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine, 4-bromo-3-methoxy-N-methylbenzenamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 4-bromo-3-formyl-N-methylbenzenesulfonamide.
Reduction Products: 4-bromo-3-methoxy-N-methylbenzenamine.
Scientific Research Applications
4-Bromo-3-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-methylbenzenesulfonamide depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Chemical Reactivity: The presence of the bromine and methoxy groups allows for selective chemical modifications, enabling the compound to participate in various organic reactions.
Comparison with Similar Compounds
4-Bromo-3-methoxy-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a methyl group on the nitrogen atom.
4-Bromo-3-methoxy-N-methylbenzamide: Lacks the sulfonamide group, featuring an amide group instead.
4-Bromo-3-methoxybenzenesulfonamide: Lacks the methyl group on the nitrogen atom.
Uniqueness: 4-Bromo-3-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its bromine, methoxy, and N-methylsulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-7(9)8(5-6)13-2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZUZLDVODJEHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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